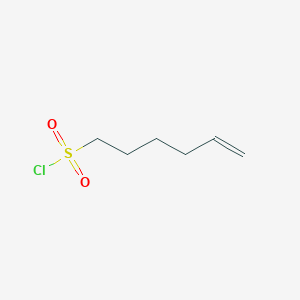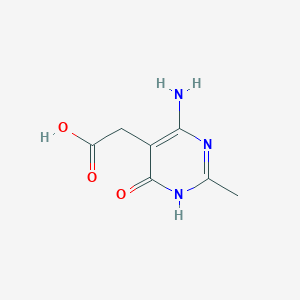
(E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly referred to as NPAH and has shown promising results in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Novel Pyridine Derivatives : A study by Mohamed et al. (2018) involved the synthesis of novel pyridine derivatives using (E)-2-cyano-N'-(pyridin-4-ylmethylene)acetohydrazide. These compounds were evaluated for their cytotoxicity against HepG-2 and MCF-7, showing that some derivatives have high cytotoxic activity (Mohamed, Tawfik, Dardeer, & Fadda, 2018).
Supramolecular Architecture
- Hydrogen Bonding in Supramolecular Architectures : A study by Khalid et al. (2021) on pyridine-based hydrazone derivatives demonstrated that hydrogen bonding plays a crucial role in the formation of supramolecular architectures. This study involved derivatives such as (E)-2-((6-chloropyridin-2-yl)oxy)-N'-(2,3-dihydroxybenzylidene) acetohydrazide (Khalid et al., 2021).
Efficient Synthesis Processes
- Cascade Reaction for N-fused Heterocyclic Compounds : Hosseini and Bayat (2019) described an efficient synthesis of N-fused heterocyclic compounds, including derivatives of (E)-2-(4-nitrophenyl)-N'-(pyridin-3-ylmethylene)acetohydrazide, through a five-component cascade reaction (Hosseini & Bayat, 2019).
Structural and Spectroscopic Studies
X-ray Crystal Structures and Spectroscopic Characterization : A study by Das et al. (2015) reported on the structural and spectroscopic characterization of μ-di-σ pyrazole-based bridging keto carbonyl complexes derived from (E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-(pyridin-2-ylmethylene acetohydrazide). This research contributed to understanding the molecular structures and bonding in such complexes (Das et al., 2015).
Nonlinear Optical Properties : The nonlinear optical properties of various hydrazones, including this compound derivatives, were studied by Naseema et al. (2010). This research is significant for the development of optical device applications like optical limiters and switches (Naseema et al., 2010).
Molecular Conformational Analysis
- Conformational Analysis of N-acylhydrazones : Evrard et al. (2022) synthesized new conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide derivatives, providing insights into the conformational dynamics of these molecules (Evrard et al., 2022).
Supramolecular Networks and Crystal Structures
- Hirshfeld Surface Analysis : Phanimala et al. (2019) conducted a study on the crystal structure and Hirshfeld surface analysis of an octa-molybdate, dimethylammonium, (E)-N'-(pyridin-2-ylmethylene)acetohydrazide co-crystal, contributing to the understanding of intermolecular interactions in such complexes (Phanimala et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-14(17-16-10-12-2-1-7-15-9-12)8-11-3-5-13(6-4-11)18(20)21/h1-7,9-10H,8H2,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFXYQKBDYIIMA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide](/img/structure/B2466517.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2466523.png)


![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2466530.png)




![(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2466535.png)
![4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B2466537.png)
![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)
